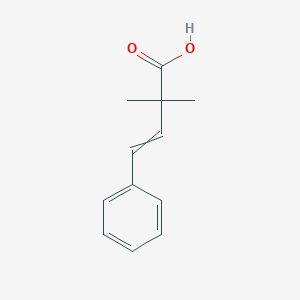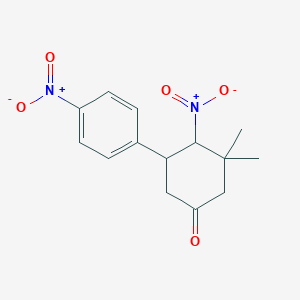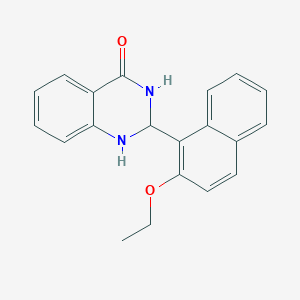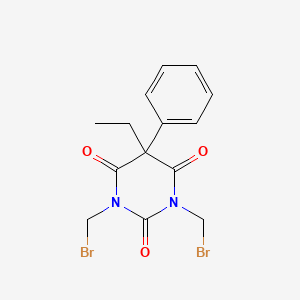
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound is characterized by the presence of bromomethyl groups, an ethyl group, and a phenyl group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid typically involves the bromination of a precursor compound. One common method is the bromination of 5-ethyl-5-phenylbarbituric acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or benzene. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the precursor compound is continuously fed into the reactor along with the brominating agent. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted barbiturates with various functional groups.
Oxidation Reactions: Products include carbonyl-containing barbiturates.
Reduction Reactions: Products include methyl-substituted barbiturates.
Scientific Research Applications
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted barbiturates.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is conducted to explore its potential as a sedative or hypnotic agent.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is similar to other barbiturates. It acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound binds to the GABA receptor complex, potentiating the inhibitory effects of GABA.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(bromomethyl)benzene: A compound with similar bromomethyl groups but lacking the barbituric acid core.
5-Ethyl-5-phenylbarbituric acid: A barbiturate with similar ethyl and phenyl groups but without bromomethyl groups.
1,3-Bis(chloromethyl)-5-ethyl-5-phenylbarbituric acid: A similar compound with chloromethyl groups instead of bromomethyl groups.
Uniqueness
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is unique due to the presence of both bromomethyl groups and the barbituric acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
29636-73-5 |
|---|---|
Molecular Formula |
C14H14Br2N2O3 |
Molecular Weight |
418.08 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14Br2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3 |
InChI Key |
ODAGYCFGDBXVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CBr)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
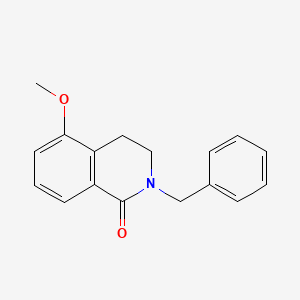
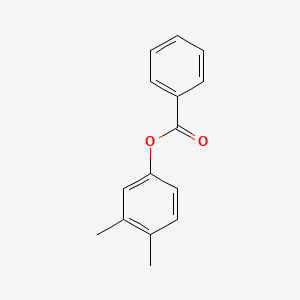
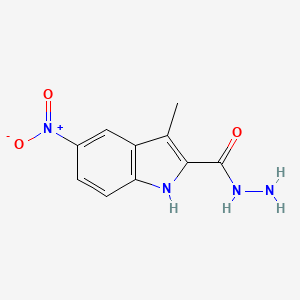
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
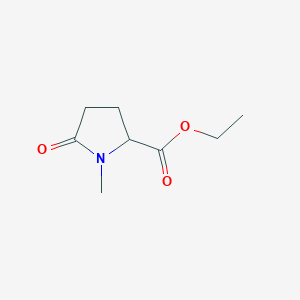
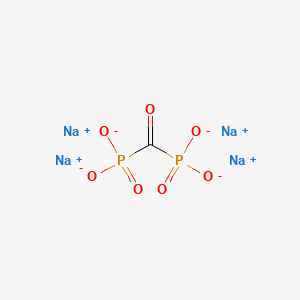
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
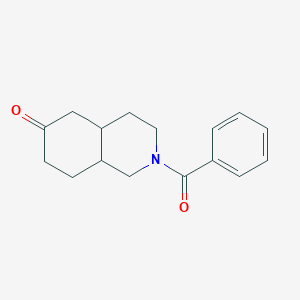
![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
